2,4-Dimethoxy-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine
Description
2,4-Dimethoxy-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with methoxy groups and a piperazine ring. The presence of a trifluoromethyl group and a sulfonyl group adds to its chemical diversity, making it a compound of interest in various scientific fields.
Properties
IUPAC Name |
2,4-dimethoxy-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O4S/c1-27-15-11-14(21-16(22-15)28-2)23-6-8-24(9-7-23)29(25,26)13-5-3-4-12(10-13)17(18,19)20/h3-5,10-11H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYWNHRVQYHGEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The methoxy groups are introduced through methylation reactions, while the piperazine ring is incorporated via nucleophilic substitution reactions. The trifluoromethyl group is often added using trifluoromethylation reagents under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
2,4-Dimethoxy-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme inhibition.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2,4-Dimethoxy-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The sulfonyl group can form strong interactions with target proteins, potentially inhibiting their function. The piperazine ring provides additional binding sites, increasing the compound’s overall affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole: This compound also features a trifluoromethyl group and a piperazine ring, making it structurally similar.
4-(Trifluoromethyl)pyridine: Another compound with a trifluoromethyl group, but with a pyridine core instead of a pyrimidine core.
Uniqueness
What sets 2,4-Dimethoxy-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine apart is its combination of functional groups, which provides a unique balance of reactivity and stability. The presence of both methoxy and sulfonyl groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Biological Activity
2,4-Dimethoxy-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of herbicide development and medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives and incorporating trifluoromethyl and sulfonyl groups. Various methods have been reported for its preparation, focusing on optimizing yield and purity.
Biological Activity Overview
The biological activities of this compound are primarily evaluated through its herbicidal properties and potential therapeutic applications. Below are some key findings:
Herbicidal Activity
- Mechanism : The compound exhibits herbicidal activity by inhibiting specific enzymatic pathways in plants that are crucial for growth. It has been shown to effectively control a variety of difficult weeds while being safe for crops like tomatoes .
- Efficacy : Research indicates that it has a broader spectrum of activity compared to other herbicides, making it a valuable candidate in agricultural applications .
Medicinal Properties
- Anti-inflammatory Effects : Studies have suggested that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties. For instance, related compounds have demonstrated IC50 values indicating potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in inflammatory pathways .
- Antitumor Activity : Some analogs have been evaluated for their anticancer properties, showing promising results in vitro against various cancer cell lines. The trifluoromethyl group is believed to enhance the lipophilicity and bioavailability of these compounds, contributing to their efficacy .
Case Study 1: Herbicide Efficacy
A field study assessed the effectiveness of this compound against common agricultural weeds. The results indicated a significant reduction in weed biomass compared to untreated controls, with an application rate that minimized crop damage.
Case Study 2: Anti-inflammatory Activity
In a controlled laboratory setting, the compound was tested for its anti-inflammatory effects using carrageenan-induced paw edema in rats. The results showed a dose-dependent reduction in edema, with an optimal dose yielding an inhibition rate comparable to established anti-inflammatory drugs like celecoxib .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
